4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
Properties
IUPAC Name |
4-[6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-8-24-9-11-25(12-10-24)20-17-21(23-18-22-20)26-13-15-27-16-14-26/h1-3,5-6,17-18H,4,7-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAHETRFIDPJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the phenylpropyl group. The final step involves the attachment of the morpholine ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: It has potential as a pharmacological agent, possibly acting on specific receptors or enzymes.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Lipophilicity : The 3-phenylpropyl group in the target compound increases lipophilicity compared to cyclopropylmethyl () or sulfonyl groups (), which may influence membrane permeability .
- Electron-Withdrawing Groups : Difluoro () and sulfonyl () substituents alter electronic density, affecting hydrogen-bonding interactions with biological targets .
Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Antimalarial Activity : Compound 75 () demonstrated efficacy against Plasmodium falciparum (IC₅₀ < 100 nM), attributed to morpholine’s solubility and piperazine’s target engagement .
- Kinase Inhibition: Thienopyrimidine derivatives () inhibit PI3K/mTOR pathways, with sulfonyl-piperazine groups enhancing selectivity for ATP-binding pockets .
- Toxicity Profile : Cyclopropylmethyl-substituted analogs () show reduced cytotoxicity compared to phenylalkyl derivatives, likely due to lower metabolic oxidation .
Biological Activity
The compound 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS Number: 2640964-41-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 367.5 g/mol . Its structure features a pyrimidine core substituted with a morpholine ring and a piperazine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₉N₅O |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 2640964-41-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives, followed by the introduction of the morpholine and piperazine groups. This process often requires specific reaction conditions, including the use of solvents and catalysts to achieve high yields and purity.
This compound exhibits its biological activity primarily through the inhibition of acetylcholinesterase (AChE) , an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission, which is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Biological Activity
Research has demonstrated that this compound possesses several biological activities:
- Anticholinesterase Activity : The compound has been shown to effectively inhibit AChE, making it a candidate for Alzheimer's treatment.
- Antimicrobial Properties : Studies indicate that derivatives with similar structures exhibit antibacterial effects against various pathogens .
- Antitumor Activity : There is emerging evidence suggesting that compounds with piperazine and pyrimidine cores may possess anticancer properties due to their ability to interfere with cellular signaling pathways .
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Study on AChE Inhibition : A detailed investigation into the structure-activity relationship revealed that modifications in the piperazine moiety significantly enhance AChE inhibitory activity .
- Antimicrobial Testing : In vitro assays demonstrated that similar compounds showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine?
- Methodological Answer : The synthesis typically involves:
Piperazine Functionalization : Introducing the 3-phenylpropyl substituent to the piperazine ring via alkylation or nucleophilic substitution under reflux in aprotic solvents (e.g., DMF) .
Pyrimidine Core Assembly : Coupling the modified piperazine with a 4-chloro-6-substituted pyrimidine intermediate using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
Morpholine Incorporation : Reacting the pyrimidine intermediate with morpholine in the presence of a base (e.g., KCO) at elevated temperatures (80–100°C) .
Key Reagents: Potassium carbonate, palladium catalysts (e.g., Pd(OAc)), and alkyl halides.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the morpholine oxygen’s deshielding effect is observed at δ 3.6–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of morpholine at m/z ~88) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for validating the piperazine-pyrimidine-morpholine linkage .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K or mTOR) using fluorescence-based ADP-Glo™ kits, with IC values calculated via dose-response curves .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure K values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine alkylation step?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to screen variables (temperature, solvent polarity, base strength). For example, DMF with KCO at 90°C improves yields by 20% compared to THF .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in Ullmann-type reactions .
- Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted alkyl halides, reducing purification complexity .
Q. How to resolve contradictions in receptor selectivity data across studies?
- Methodological Answer :
- Comparative Molecular Field Analysis (CoMFA) : Build 3D-QSAR models to identify substituent effects (e.g., 3-phenylpropyl chain length) on receptor binding .
- Orthogonal Assays : Validate binding data using surface plasmon resonance (SPR) and functional assays (e.g., cAMP accumulation for GPCRs) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the morpholine oxygen to enhance oral bioavailability, with hydrolysis in plasma regenerating the active form .
- Lipid Nanoparticle Encapsulation : Increases solubility (>10 mg/mL in PBS) and prolongs half-life in rodent models .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) for structural blocking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
